molecular formula C19H22N2O4 B3007731 3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-[(3,4-dimethoxyphenyl)methyl]urea CAS No. 2097898-83-2

3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-[(3,4-dimethoxyphenyl)methyl]urea

Cat. No.: B3007731
CAS No.: 2097898-83-2
M. Wt: 342.395
InChI Key: BXERQFRIZOHGBS-UHFFFAOYSA-N
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Description

3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-[(3,4-dimethoxyphenyl)methyl]urea is a synthetic organic compound that features a benzofuran moiety and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-[(3,4-dimethoxyphenyl)methyl]urea typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-[(3,4-dimethoxyphenyl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2,3-dione under strong oxidizing conditions.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Benzofuran-2,3-dione.

    Reduction: Corresponding amine.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-[(3,4-dimethoxyphenyl)methyl]urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-[(3,4-dimethoxyphenyl)methyl]urea involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity.

    Pathways Involved: It may interfere with signaling pathways involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-[(3,4-dimethoxyphenyl)methyl]amine: Similar structure but with an amine group instead of a urea linkage.

    3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-[(3,4-dimethoxyphenyl)methyl]carbamate: Contains a carbamate group instead of a urea linkage.

Uniqueness

3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-[(3,4-dimethoxyphenyl)methyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

The compound 3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-[(3,4-dimethoxyphenyl)methyl]urea , identified by its CAS number 2097930-25-9, is a urea derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H21N2O3C_{19}H_{21}N_{2}O_{3}, with a molecular weight of 325.39 g/mol. Its structure features a benzofuran moiety and a dimethoxyphenyl group, which are significant for its interaction with biological targets.

Antitumor Activity

Research indicates that urea derivatives can exhibit antitumor effects by inducing apoptosis in cancer cells. The presence of the benzofuran structure is linked to increased cytotoxicity against certain cancer cell lines. In vitro studies have shown that related compounds can inhibit cell growth in various tumor models .

Anti-inflammatory Properties

Compounds with similar functional groups have been noted for their anti-inflammatory effects. The modulation of inflammatory pathways through inhibition of pro-inflammatory cytokines is a potential mechanism for the observed effects in preclinical models .

The biological activity of This compound may involve multiple mechanisms:

  • Enzyme Inhibition : The urea moiety can interact with various enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may act as a ligand for specific receptors involved in inflammation and immune response.
  • Cell Cycle Interference : Similar compounds have been shown to disrupt the cell cycle in cancer cells, leading to apoptosis.

Study 1: Antiviral Efficacy

A study investigated the antiviral activity of several urea derivatives against herpes simplex virus (HSV). Compounds structurally related to This compound demonstrated significant reductions in viral plaque formation at concentrations as low as 0.5 mg/mL .

Study 2: Antitumor Activity

In a comparative study on the cytotoxic effects of various benzofuran derivatives against breast cancer cell lines (MCF-7), one analog exhibited an IC50 value of 15 µM, indicating potent antitumor activity. This suggests that modifications to the benzofuran structure can enhance cytotoxicity .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntiviralUrea derivativesSignificant reduction in HSV plaques
AntitumorBenzofuran analogsIC50 = 15 µM against MCF-7 cells
Anti-inflammatoryUrea derivativesInhibition of pro-inflammatory cytokines

Properties

IUPAC Name

1-(2,3-dihydro-1-benzofuran-3-ylmethyl)-3-[(3,4-dimethoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-23-17-8-7-13(9-18(17)24-2)10-20-19(22)21-11-14-12-25-16-6-4-3-5-15(14)16/h3-9,14H,10-12H2,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXERQFRIZOHGBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NCC2COC3=CC=CC=C23)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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